molecular formula C19H16Cl2N2OS B2818045 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 313554-41-5

3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2818045
CAS No.: 313554-41-5
M. Wt: 391.31
InChI Key: KJLCNLSLRKIUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-isopropylphenyl group at position 4 and a 3,5-dichlorobenzoyl moiety at position 2.

Properties

IUPAC Name

3,5-dichloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS/c1-11(2)12-3-5-13(6-4-12)17-10-25-19(22-17)23-18(24)14-7-15(20)9-16(21)8-14/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLCNLSLRKIUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-isopropylphenylthiourea with 3,5-dichlorobenzoyl chloride under basic conditions to form the desired thiazole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large

Biological Activity

3,5-Dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS No. 313554-41-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, dichloro substituents, and an isopropylphenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can be represented as follows:

IUPAC Name 3,5dichloro N 4 4 propan 2 ylphenyl 1 3 thiazol 2 yl benzamide\text{IUPAC Name }3,5-\text{dichloro N 4 4 propan 2 ylphenyl 1 3 thiazol 2 yl benzamide}

Synthesis

The synthesis of this compound typically involves multiple steps starting with the formation of the thiazole ring. A common synthetic route includes the reaction of 4-isopropylphenylthiourea with 3,5-dichlorobenzoyl chloride under basic conditions in organic solvents like dichloromethane or chloroform.

Biological Activity

Research indicates that 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide exhibits various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the thiazole ring and halogen substituents may enhance interaction with microbial targets .
  • Antitumor Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation. For instance, similar benzamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of specific kinases

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .
  • Cancer Research : In vitro assays demonstrated that benzamide derivatives could inhibit the growth of various cancer cell lines. Specifically, compounds with structural similarities to 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide showed promising results in reducing cell viability in assays designed for breast and prostate cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar benzamides have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular proliferation through metabolic disruption .
  • Receptor Binding : The structural components may facilitate binding to various receptors involved in cell signaling pathways, influencing cellular responses.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of thiazole, including 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, demonstrate potent activity when tested in combination with cell-penetrating peptides. This hybrid antimicrobial approach enhances the effectiveness of the compound against resistant bacterial strains .

Case Study: Antimicrobial Efficacy
A study conducted on thiazole derivatives highlighted the effectiveness of 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide against various bacterial strains. The results showed that compounds with isopropyl substitutions had higher zones of inhibition compared to other derivatives. For instance, a concentration of 8 mM exhibited a zone of inhibition of up to 10.5 mm against E. coli and S. aureus .

CompoundConcentration (mM)Zone of Inhibition (mm)
3,5-Dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide810.5 (E. coli), 9 (S. aureus)

Agricultural Applications

Fungicidal Properties
Thiazole derivatives are also investigated for their fungicidal properties. The structure of 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide allows it to interact with fungal enzymes, potentially inhibiting their growth. This application is particularly relevant in agricultural settings where fungal infections can devastate crops.

Case Study: Efficacy Against Fungal Pathogens
In agricultural research, compounds similar to 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide were tested for their efficacy against common fungal pathogens affecting crops. The results indicated that these compounds could reduce fungal biomass significantly when applied at specific concentrations, suggesting a viable option for crop protection .

Materials Science

Polymer Applications
The compound's unique structure allows it to be incorporated into polymer matrices as an additive to enhance properties such as thermal stability and mechanical strength. Research has indicated that integrating thiazole derivatives into polymer formulations can improve their performance in various applications, including coatings and adhesives.

Case Study: Polymer Enhancement
A study explored the incorporation of thiazole derivatives into polyvinyl chloride (PVC). The addition of 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide resulted in improved thermal stability and reduced plasticizer migration, enhancing the longevity and performance of PVC products .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s thiazole core distinguishes it from analogs with thiadiazole (), triazole (), or triazine () backbones. Key comparisons include:

Table 1: Substituent and Core Heterocycle Comparison
Compound Name / ID Core Structure Benzamide Substituents Thiazole/Other Ring Substituents Key Functional Groups
Target Compound Thiazole 3,5-Dichloro 4-(4-Isopropylphenyl) Dichlorobenzamide, isopropyl
4f () Thiazole 3,4-Dichloro 5-((i-propyl(methyl)amino)methyl) Dichlorobenzamide, aminoalkyl
8a () Thiadiazole Benzoyl 5-Acetyl-6-methyl-pyridin-2-yl Acetylpyridine, benzamide
4-(4-Chlorophenyl)-thiazole () Thiazole None 4-(4-Chlorophenyl) Chlorophenyl, pyrazol-triazole

Key Observations :

  • Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., 8a in ) exhibit lower planarity due to the additional nitrogen, altering electronic properties compared to thiazoles. For example, IR spectra of thiadiazole-based benzamides show C=O stretches at ~1605–1682 cm⁻¹, while thiazole derivatives may display shifts depending on substituent electronegativity .
  • Substituent Effects: The target compound’s 4-isopropylphenyl group enhances lipophilicity compared to smaller substituents (e.g., morpholinomethyl in 4d or methylpiperazinyl in 4e from ). This could improve membrane permeability but reduce solubility .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) ^1^H-NMR Shifts (Key Signals) Reference
Target Compound Not Reported ~1650–1700 (inferred) Aromatic H: ~7.2–8.3 (m, Ar-H)
4f () Not Reported Not Reported Pyridyl H: ~8.1–8.4 (m)
8a () 290 1679, 1605 CH3: 2.49, 2.63; Ar-H: 7.47–8.39
8b () 200 1715, 1617 CH3: 1.36 (t), 2.83 (s); Ar-H: 7.50–8.35

Key Observations :

  • Melting Points : Bulky substituents (e.g., isopropylphenyl) typically increase melting points due to enhanced crystallinity. For instance, 8a () with an acetylpyridine group melts at 290°C, while 8b with an ethyl ester melts at 200°C . The target compound likely has a high melting point (>250°C) based on structural similarity.
  • NMR Shifts : Aromatic protons in the target compound’s dichlorobenzamide and isopropylphenyl groups would resonate downfield (~7.2–8.3 ppm), similar to 8a’s Ar-H signals at 7.47–8.39 ppm .

Key Observations :

  • Efficiency : Reactions in achieve ~70–80% yields, suggesting that the target compound’s synthesis could be optimized using similar reflux conditions .
  • Challenges : Steric hindrance from the isopropylphenyl group may lower yields compared to less bulky analogs.

Q & A

Q. What are the common synthetic routes for 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a thiazol-2-amine derivative with a benzoyl chloride under basic conditions. For example, reacting 4-(4-isopropylphenyl)thiazol-2-amine with 3,5-dichlorobenzoyl chloride in dichloromethane or chloroform, using triethylamine to neutralize HCl byproducts. Key parameters include solvent polarity (to stabilize intermediates), temperature control (room temperature to reflux), and stoichiometric ratios to minimize side reactions. Purification often involves chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650–1680 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., thiazole protons at δ 6.7–7.8 ppm) and substituent effects from the isopropyl group (split signals at δ 1.2–1.3 ppm for CH₃) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to confirm the thiazole-benzamide backbone .

Q. What in vitro assays are used to screen its biological activity, and how are they designed?

Initial screening often includes:

  • Enzyme inhibition assays : Targeting kinases or microbial enzymes (e.g., PFOR in anaerobic organisms) using spectrophotometric methods to monitor substrate conversion .
  • Antimicrobial susceptibility tests : Agar dilution or microbroth dilution to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines to assess IC₅₀ values, with controls for solvent interference .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

Discrepancies often arise from substituent effects (e.g., chloro vs. methoxy groups) or stereoelectronic properties. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the benzamide or thiazole moieties to isolate critical functional groups .
  • Molecular docking : Computational modeling to compare binding affinities with target proteins (e.g., kinase ATP-binding pockets) .
  • Metabolic stability assays : Assess whether differences in activity stem from pharmacokinetic factors (e.g., cytochrome P450 metabolism) .

Q. What methodologies are employed to optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Multivariate analysis to optimize parameters like solvent (polar aprotic vs. chlorinated), catalyst loading (e.g., DMAP for acylation), and reaction time .
  • Flow chemistry : Continuous synthesis to improve heat/mass transfer and reduce side-product formation .
  • Green chemistry principles : Substituting dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to enhance sustainability .

Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) simulations : Models ligand-protein interactions over time to identify stable binding conformations .
  • ADMET prediction tools : Software like SwissADME evaluates pharmacokinetic risks (e.g., CYP inhibition, blood-brain barrier penetration) early in design .

Q. What strategies address low solubility in pharmacological testing?

  • Prodrug design : Introducing hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-crystallization : Screening with co-formers (e.g., succinic acid) to modify crystal lattice dynamics .

Data Contradiction and Validation

Q. How should researchers validate conflicting cytotoxicity data across cell lines?

  • Dose-response reproducibility : Repeat assays with standardized protocols (e.g., same passage number, serum-free conditions) .
  • Mechanistic studies : Western blotting (e.g., apoptosis markers like caspase-3) or flow cytometry (cell cycle arrest) to confirm mode of action .
  • Orthogonal assays : Compare results from ATP-based viability assays (e.g., CellTiter-Glo) with dye exclusion methods (e.g., trypan blue) .

Q. What analytical methods resolve impurities detected in HPLC but not in NMR?

  • LC-MS/MS : Identifies low-abundance impurities (e.g., dechlorinated byproducts) via fragmentation patterns .
  • 2D NMR (COSY, HSQC) : Assigns signals for trace isomers or diastereomers not resolved in 1D spectra .
  • X-ray crystallography : Definitive structural elucidation of crystalline impurities .

Translational Research Considerations

Q. What preclinical models are appropriate for evaluating in vivo efficacy?

  • Xenograft models : Human tumor grafts in immunodeficient mice to assess antitumor activity .
  • Infection models : Murine models of bacterial/fungal sepsis for antimicrobial testing .
  • PK/PD studies : Plasma/tissue sampling to correlate drug exposure (AUC) with biomarker modulation (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.